1-benzyl-3-butyl-2-methylpyridin-4(1H)-one
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Overview
Description
1-benzyl-3-butyl-2-methylpyridin-4(1H)-one is an organic compound belonging to the pyridinone family. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a pyridinone core substituted with benzyl, butyl, and methyl groups, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-butyl-2-methylpyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes or ketones with pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-butyl-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine or tetrahydropyridine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-butyl-2-methylpyridin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-butyl-2-methylpyridin-4(1H)-one: can be compared with other pyridinone derivatives, such as:
Uniqueness
The unique substitution pattern of this compound may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in the design of new compounds with improved efficacy or selectivity for specific applications.
Properties
CAS No. |
919366-78-2 |
---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-benzyl-3-butyl-2-methylpyridin-4-one |
InChI |
InChI=1S/C17H21NO/c1-3-4-10-16-14(2)18(12-11-17(16)19)13-15-8-6-5-7-9-15/h5-9,11-12H,3-4,10,13H2,1-2H3 |
InChI Key |
LZESXRDZPAQQMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(C=CC1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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